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molecular formula C8H14N4O B8585870 n-(2-Methoxyethyl)-n-methylpyrazine-2,5-diamine

n-(2-Methoxyethyl)-n-methylpyrazine-2,5-diamine

Cat. No. B8585870
M. Wt: 182.22 g/mol
InChI Key: AAHNLWLGDANOHX-UHFFFAOYSA-N
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Patent
US07714126B2

Procedure details

The above carbamic acid benzyl ester (316 mg, 1.0 mmol) was suspended in a mixture of methanol (25 mL) and THF (5 mL) containing 5% palladium on carbon (60 mg). The solution was placed under an atmosphere of hydrogen (hydrogen balloon) for one hour. The mixture was filtered through a thin layer of Celite and the solution was evaporated to give a green oil as N-(2-methoxyethyl)-N-methylpyrazine-2,5-diamine (180 mg, 100%). LCMS calcd for C8H14N4O (m/e) 182, obsd 183.1 (M+H).
Name
carbamic acid benzyl ester
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:16]=[N:15][C:14]([N:17]([CH2:19][CH2:20][O:21][CH3:22])[CH3:18])=[CH:13][N:12]=1)C1C=CC=CC=1>CO.C1COCC1.[Pd]>[CH3:22][O:21][CH2:20][CH2:19][N:17]([CH3:18])[C:14]1[CH:13]=[N:12][C:11]([NH2:10])=[CH:16][N:15]=1

Inputs

Step One
Name
carbamic acid benzyl ester
Quantity
316 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=NC=C(N=C1)N(C)CCOC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a thin layer of Celite
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCN(C1=NC=C(N=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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